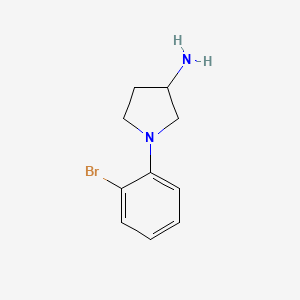

1-(2-Bromophenyl)pyrrolidin-3-amine

Descripción general

Descripción

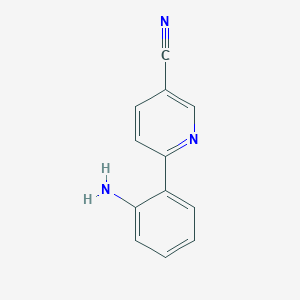

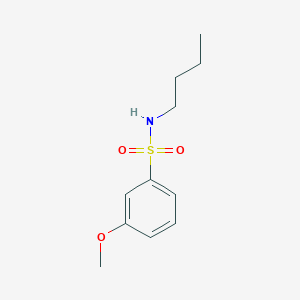

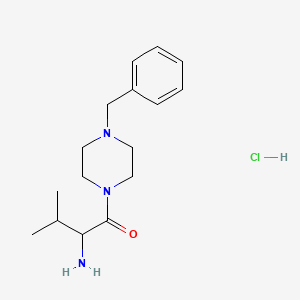

1-(2-Bromophenyl)pyrrolidin-3-amine is an organic chemical compound . It has a molecular weight of 241.13 g/mol . The IUPAC name for this compound is 1-(2-bromophenyl)-3-pyrrolidinamine .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is normal room temperature .Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

1-(2-Bromophenyl)pyrrolidin-3-amine has been explored in various catalytic applications, particularly in the field of organic synthesis. In one study, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the amination of polyhalopyridines using a palladium-Xantphos complex, which achieved high yield and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). Similarly, a catalytic asymmetric bromocyclization of trisubstituted olefinic amides was reported by Feng Chen, C. Tan, and Y. Yeung (2013), employing a mannitol-derived cyclic selenium catalyst (Chen, Tan, & Yeung, 2013).

Photocatalytic Reactions

Amrita Das, I. Ghosh, and B. Koenig (2016) explored the use of this compound in photocatalytic reactions. Their study involved the reaction of 1-(2-Bromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation, which led to the formation of pyrrolo[1,2-a]quinoline and ullazines (Das, Ghosh, & Koenig, 2016).

Studies in Coordination Chemistry

Research by M. Amirnasr, K. Schenk, and S. Meghdadi (2002) involved synthesizing a series of complexes including pyrrolidine and characterizing them through various spectroscopic methods. They also detailed the crystal and molecular structure of one such complex, highlighting the hydrogen-bonding patterns involved (Amirnasr, Schenk, & Meghdadi, 2002).

Multicomponent Synthesis

The synthesis of polysubstituted pyrroles via a one-pot multicomponent reaction was efficiently achieved by Xufeng Lin, Zhenjun Mao, X. Dai, P. Lu, and Yanguang Wang (2011). Their methodology leveraged primary amines, ethyl glyoxalate, and 2-bromoacetophenones, which has potential implications for the synthesis of highly substituted compounds (Lin, Mao, Dai, Lu, & Wang, 2011).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

The compound “1-(2-Bromophenyl)pyrrolidin-3-amine” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with various targets in different ways, such as binding to receptors or enzymes, inhibiting or activating cellular pathways, etc .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .

Pharmacokinetics

The pyrrolidine ring is a common feature in many drugs, which suggests that it might have favorable pharmacokinetic properties .

Result of Action

Pyrrolidine derivatives have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Análisis Bioquímico

Biochemical Properties

Pyrrolidine compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biomolecules it interacts with .

Molecular Mechanism

Pyrrolidine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-(2-bromophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULSMDXXURYDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)